N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine and piperidine intermediates. The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-cyanothioacetamide and aldehydes . The piperidine ring is often prepared through hydrogenation or cyclization reactions . The final step involves coupling the pyrimidine and piperidine intermediates with an acetamide group under specific reaction conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for efficient mixing and reaction control, as well as employing automated systems for precise reagent addition and temperature control .
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of dihydrofolate reductase (DHFR) by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction . This inhibition can lead to the disruption of cellular processes, such as DNA synthesis, which is crucial for the proliferation of cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine and piperidine derivatives, such as:
2-amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
Pyridine derivatives: Exhibiting antimicrobial and anticancer activities.
Pyrrolidine derivatives: Used in drug discovery for their diverse biological activities.
Uniqueness
N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is unique due to its specific combination of a pyrimidine ring, a piperidine ring, and an acetamide group, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-13(23)21-15-6-4-14(5-7-15)18(24)22-10-2-3-16(11-22)25-17-8-9-19-12-20-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOSMVOFNCGHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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